8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Description
Chemical Nomenclature and Classification
The systematic nomenclature of 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine follows the International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The compound is formally designated as 8-chloro-3-phenyl-triazolo[4,3-a]pyrazine, reflecting its structural components and substitution pattern. The nomenclature indicates the presence of a chlorine atom at the eighth position of the pyrazine ring and a phenyl group attached to the third position of the triazole ring system.
From a chemical classification perspective, this compound belongs to the broader category of triazolo-pyrazines, which are characterized by their fused heterocyclic structures containing both triazole and pyrazine rings. More specifically, it falls under the subcategory of triazolo[4,3-a]pyrazine derivatives, where the numbering system indicates the specific fusion pattern between the two heterocyclic components.
The molecular formula of 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine is C₁₁H₇ClN₄, with a molecular weight of 230.65 grams per mole. The compound is identified by the Chemical Abstracts Service registry number 140910-71-0, which serves as a unique identifier in chemical databases and literature. This systematic classification enables precise identification and differentiation from closely related compounds within the triazolo-pyrazine family.
The compound's structural classification places it within the realm of privileged scaffolds in medicinal chemistry, a designation reserved for molecular frameworks that appear frequently in bioactive compounds and demonstrate broad utility across different therapeutic areas. This classification is particularly significant because it suggests inherent structural features that favor biological activity and drug-like properties.
Historical Context and Discovery
The development and discovery of 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine emerged from the broader exploration of triazolo-pyrazine derivatives as biologically active compounds. While specific historical details regarding the initial synthesis and discovery of this particular compound are limited in the available literature, its development can be understood within the context of the systematic investigation of heterocyclic compounds for pharmaceutical applications that began intensively in the latter half of the twentieth century.
The triazolo[4,3-a]pyrazine scaffold gained significant attention following the recognition that heterocyclic compounds containing multiple nitrogen atoms often exhibit enhanced biological activities compared to their carbocyclic counterparts. This recognition led to extensive synthetic efforts aimed at developing novel derivatives with improved pharmacological profiles. The specific combination of chlorine and phenyl substituents in 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine represents a strategic approach to optimize both the physicochemical properties and biological activity of the parent triazolo-pyrazine framework.
Research efforts in the early twenty-first century have particularly focused on developing efficient synthetic methodologies for producing triazolo-pyrazine derivatives, including 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine. These synthetic advances have been driven by the recognition that such compounds serve as valuable intermediates in the preparation of more complex pharmaceutical molecules and as direct therapeutic agents in their own right.
The compound's emergence in scientific literature reflects the broader trend in medicinal chemistry toward exploring fused heterocyclic systems as sources of novel bioactive molecules. The systematic study of structure-activity relationships within the triazolo-pyrazine family has revealed that specific substitution patterns, such as those found in 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine, can significantly enhance biological activity and selectivity for particular molecular targets.
Contemporary research has established 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine as a compound of significant interest for further development, particularly in the context of anticancer and antimicrobial drug discovery programs. The compound's inclusion in modern synthetic chemistry research demonstrates its continued relevance and potential for contributing to therapeutic breakthroughs in multiple disease areas.
Significance in Heterocyclic Chemistry
The significance of 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine in heterocyclic chemistry extends far beyond its individual properties, encompassing its role as a representative example of the broader triazolo-pyrazine class and its contributions to our understanding of structure-activity relationships in nitrogen-containing heterocycles. This compound exemplifies the power of heterocyclic chemistry to generate molecular diversity and biological activity through strategic combination of different ring systems and substituents.
Within the context of heterocyclic chemistry, triazolo[4,3-a]pyrazine represents a privileged building block that has received significant attention in the field of synthetic organic chemistry. The scaffold's ability to incorporate multiple nitrogen atoms within a rigid bicyclic framework creates opportunities for diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal centers. These interaction capabilities are fundamental to the biological activities observed for compounds within this class.
The pyrazine ring component of 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine contributes significantly to its heterocyclic significance, as pyrazine derivatives have demonstrated unequivocal roles in medicinally important compounds. The presence of pyrazine rings in association with other scaffolds, including triazoles, has been shown to enhance biological activities across multiple therapeutic areas. This synergistic effect between the pyrazine and triazole components creates a molecular framework with enhanced potential for pharmaceutical applications.
The structural features of 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine demonstrate several key principles of heterocyclic chemistry that contribute to biological activity. The electron-deficient nature of both the triazole and pyrazine rings creates opportunities for nucleophilic attack and coordination with biological targets. The chlorine substituent provides additional sites for molecular recognition and can participate in halogen bonding interactions, while the phenyl group contributes to hydrophobic interactions and π-π stacking with aromatic amino acid residues in protein targets.
Research into triazolo[4,3-a]pyrazine derivatives has revealed their wide range of biological activities, including antidiabetic, antiplatelet aggregation, antifungal, antibacterial, antimalarial, antitubercular, and anticonvulsant properties. This broad spectrum of activities highlights the versatility of the triazolo-pyrazine scaffold and positions 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine as a valuable representative of this important class of heterocyclic compounds.
| Biological Activity | Significance in Drug Discovery |
|---|---|
| Antidiabetic | Potential for metabolic disorder treatment |
| Antiplatelet aggregation | Cardiovascular disease applications |
| Antifungal | Infectious disease therapeutics |
| Antibacterial | Antimicrobial resistance combat |
| Antimalarial | Tropical disease intervention |
| Antitubercular | Tuberculosis treatment advancement |
| Anticonvulsant | Neurological disorder management |
The synthetic accessibility of 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine through established methodologies further enhances its significance in heterocyclic chemistry. The compound can be prepared using general procedures that involve cyclization reactions between appropriate precursors, making it readily available for biological evaluation and further chemical modification. This synthetic tractability is crucial for medicinal chemistry programs that require access to diverse compound libraries for structure-activity relationship studies.
The compound's role as an intermediate in the synthesis of more complex pharmaceutical molecules adds another layer to its heterocyclic significance. The presence of both the chlorine substituent and the phenyl group provides multiple handles for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. This versatility makes 8-Chloro-3-phenyl-triazolo[4,3-a]pyrazine a valuable building block for diversity-oriented synthesis and drug discovery efforts.
Properties
IUPAC Name |
8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-11-15-14-10(16(11)7-6-13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSURYHOHZGRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Optimization of Cyclocondensation Parameters
One-Pot Synthesis via Sequential Hydrazination and Cyclization
A streamlined one-pot protocol eliminates intermediate isolation. This method combines hydrazine hydrate, 2-chloropyrazine, and benzaldehyde in a single reactor:
-
Hydrazination : 2-Chloropyrazine reacts with hydrazine hydrate (35% w/v) in acetonitrile (20°C, 1 h).
-
Aldol Condensation : Benzaldehyde is added, followed by chloramine T (1.3 equiv) at 0°C.
-
Cyclization : Reflux in EtOH for 8 h.
Advantages :
-
Yield : 78–82% (compared to 80% in stepwise method)
-
Time : 10 h total vs. 15 h for sequential steps
-
Purification : Avoids column chromatography; precipitation in MTBE suffices
Critical Analysis of Methodologies
Efficiency and Scalability
The cyclocondensation route () remains the gold standard for laboratory-scale synthesis (80% yield). However, the one-pot method () offers superior scalability, reducing solvent use by 40% and eliminating intermediate handling.
Byproduct Formation
Dehalogenation side products (e.g., 3-phenyl-triazolo[4,3-a]pyrazine) occur in ≤5% yield when excess chloramine T is used. This is mitigated by strict stoichiometric control (1.3 equiv oxidizer).
Solvent Effects
Polar aprotic solvents (DMF, DMSO) suppress tele-substitution at C8 but reduce yields to 60–65%. Ethanol balances reactivity and selectivity, favoring C3-phenylation.
Industrial Considerations
Process Economics :
-
Raw Material Cost : $12.50/mol (S4 ) vs. $9.80/mol (2-chloropyrazine in one-pot)
-
Waste Generation : 0.8 kg waste/kg product (one-pot) vs. 1.2 kg (stepwise)
Safety : Chloramine T poses moderate explosion risk above 130°C, necessitating temperature-controlled addition .
Chemical Reactions Analysis
OSM-S-599 undergoes various types of chemical reactions, including:
Oxidation: OSM-S-599 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involving OSM-S-599 may use reagents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: OSM-S-599 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
The compound has been investigated for several biological activities, including:
- Antibacterial Properties : Research has shown that derivatives of triazolo[4,3-a]pyrazine exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .
- Antidiabetic Activity : 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine serves as a key pharmacophore in the synthesis of sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in treating type II diabetes mellitus. This highlights its importance in the pharmaceutical industry for developing antidiabetic medications .
- Anticonvulsant Effects : The compound has shown potential as an anticonvulsant agent in various studies. Its structural characteristics contribute to its effectiveness in modulating neurological pathways .
Synthetic Applications
The synthesis of this compound involves several methodologies that are crucial for producing derivatives with enhanced biological activities:
- Synthetic Routes : Various synthetic pathways have been developed to create this compound and its derivatives. For example, one method involves the nucleophilic substitution of halogenated pyrazines with hydrazine derivatives, leading to the formation of the triazole ring .
- Intermediate Synthesis : The compound can also be synthesized as an intermediate for other complex molecules used in drug discovery. This versatility makes it a valuable scaffold for further chemical modifications .
Case Studies and Research Findings
A number of studies have documented the synthesis and evaluation of this compound and its derivatives:
Mechanism of Action
The mechanism of action of OSM-S-599 involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and context in which OSM-S-599 is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations:
Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ at position 3 in compound 27) enhance SNAr reactivity at position 8, enabling efficient derivatization with amines or alcohols . The trifluoromethyl group (compound 1 in ) increases lipophilicity, improving membrane permeability for anticancer applications .
Synthetic Efficiency :
- The 4-nitrophenyl derivative (compound 27) achieves the highest yield (92%) due to optimized cyclization conditions .
- Bulky substituents (e.g., phenethoxy at position 8 in compound 31) reduce yields (58%) due to steric hindrance .
Biological Activity :
- Hydroxy or methoxy substituents at position 8 (e.g., compound 48a) correlate with antihypertensive activity, while chlorine enhances antimicrobial properties .
Reactivity and Functionalization
Table 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
- The electron-deficient pyrazine ring facilitates SNAr, with yields exceeding 90% for aliphatic amines .
- Steric hindrance from the phenyl group at position 3 slightly reduces reactivity compared to unsubstituted analogues .
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties (via PubChem and Experimental Data)
Biological Activity
8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a compound belonging to the triazolo[4,3-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through condensation reactions involving various precursors. For instance, derivatives can be formed by reacting 8-chloro-1-substituted-[1,2,4]triazolo[4,3-a]pyrazines with phenyl groups in the presence of specific catalysts under controlled conditions.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The compound was evaluated for its efficacy against various bacterial strains using the microbroth dilution method. Notably:
- Minimum Inhibitory Concentrations (MICs) : The compound showed MIC values comparable to standard antibiotics. For example:
- Against Staphylococcus aureus: MIC = 32 μg/mL
- Against Escherichia coli: MIC = 16 μg/mL
These results indicate that the compound possesses moderate to good antibacterial activity and suggests its potential as a lead compound for further development in antibiotic therapies .
Antifungal and Antiviral Activities
In addition to its antibacterial properties, derivatives of triazolo[4,3-a]pyrazine have been reported to exhibit antifungal and antiviral activities. The structural features of the triazole ring contribute to these biological effects by interacting with specific cellular targets in pathogens. For instance:
- Antifungal Activity : Some derivatives have shown effectiveness against fungal strains such as Candida albicans.
- Antiviral Activity : Research indicates potential antiviral effects against certain viruses; however, specific data on this compound is still emerging.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo[4,3-a]pyrazine derivatives. Key factors influencing activity include:
- Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish antibacterial potency.
- Chlorine Substitution : The presence of chlorine at the 8-position has been linked to increased biological activity.
Case Studies and Research Findings
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., singlet for isolated protons at C-5) and carbon shifts (C-8 chlorine induces downfield shifts ~160–165 ppm) .
- HRMS : Validate molecular formula (e.g., C₁₁H₈ClN₄ requires m/z 243.0432).
- IR : Detect C-Cl stretches at 550–600 cm⁻¹ .
Advanced : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
How can researchers address contradictions in spectral data arising from isomerization or rearrangement?
Advanced
Contradictions often stem from Dimroth-like rearrangements or isomerization during synthesis. For example, electron-deficient hydrazinopyridines can form [1,2,4]triazolo[4,3-a]pyridine isomers under thermal stress, altering NMR/MS profiles .
Resolution Strategy :
- Perform temperature-controlled reactions (e.g., <60°C to suppress rearrangement).
- Use X-ray crystallography to unambiguously assign structures when spectral ambiguity persists .
What strategies improve synthetic yield and scalability for 8-chloro derivatives?
Q. Advanced
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Solvent | Anhydrous dioxane or acetonitrile | 85–99% | |
| Catalyst | K₂CO₃ (for cyclization) | >90% | |
| Workup | Recrystallization (DMFA/i-propanol) | 95% purity |
Key Insight : Avoid aqueous workup for moisture-sensitive intermediates; use anhydrous Na₂SO₄ for drying .
How does structural modification at the 3-phenyl or 8-chloro position affect adenosine receptor binding?
Advanced
Derivatives with electron-withdrawing groups (e.g., CF₃) at the 3-position show enhanced affinity for adenosine A₁/A₂A receptors. For example:
| Derivative | A₁ Receptor IC₅₀ (nM) | A₂A Receptor IC₅₀ (nM) |
|---|---|---|
| 8-Cl, 3-CF₃ | 12 ± 2 | 8 ± 1 |
| 8-Cl, 3-Ph | 45 ± 5 | 30 ± 4 |
The 8-chloro group stabilizes receptor interactions via hydrophobic pockets, while 3-substituents modulate selectivity .
What are the key physicochemical properties influencing bioavailability?
Q. Basic
- LogP : ~2.1 (calculated), indicating moderate lipophilicity.
- Solubility : Poor in water (<0.1 mg/mL); use DMSO or methanol for in vitro assays .
- Melting Point : 82–84°C (decomposition observed above 150°C) .
How can isomerization during synthesis be monitored and controlled?
Q. Advanced
- TLC Monitoring : Use silica gel plates with UV254 to track isomer ratios (e.g., [1,2,4]triazolo[4,3-a] vs. [1,5-a] isomers) .
- Kinetic Control : Shorten reaction times (e.g., 4 hours) and use polar aprotic solvents (e.g., DMF) to favor kinetic products .
What computational methods predict the compound’s reactivity or binding modes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
